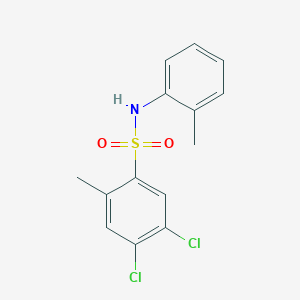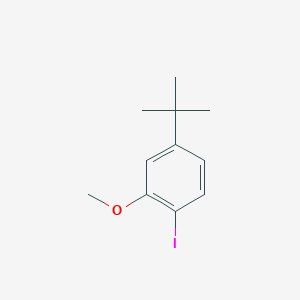
2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromophenyl, methyl, and methylethyl (isopropyl) groups suggest that this compound could have unique properties compared to the parent indole structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, followed by various substitution reactions to introduce the bromophenyl, methyl, and methylethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of an indole, with additional complexity due to the presence of the bromophenyl, methyl, and methylethyl groups .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl group could make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase its molecular weight and potentially its boiling and melting points .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methodologies
Research on bromophenyl compounds includes studies on their synthesis. For instance, the development of new ligands and metal complexes incorporating bromophenyl groups has been explored, showcasing the versatility of these compounds in forming various chemical structures. This includes the synthesis of metal complexes used as catalysts for the chemical fixation of CO2 into cyclic carbonates, indicating a potential application in environmental chemistry (Ikiz et al., 2015).
Characterization of Bromophenyl Derivatives
Studies have also focused on the detailed characterization of bromophenyl derivatives, including their molecular structures, spectroscopic properties, and thermal analyses. Such research is fundamental in understanding the properties of these compounds, which can lead to the development of materials with specific desired functions (Takjoo et al., 2013).
Potential Applications
Antipathogenic and Antiviral Activities
Certain bromophenyl derivatives have been synthesized and tested for their interaction with bacterial cells and antiviral activities. This suggests potential applications in the development of new antimicrobial and antiviral agents, highlighting the biological significance of bromophenyl-based compounds (Limban et al., 2011).
Antioxidant Effects
Bromophenol derivatives from marine algae have shown potent radical-scavenging activity, indicating their potential as natural antioxidants. This research suggests that bromophenyl compounds could be valuable in pharmaceuticals, nutraceuticals, or as dietary supplements to combat oxidative stress (Olsen et al., 2013).
Environmental Impact
- Environmental Presence and Toxicology: Research has also been conducted on the environmental concentrations and toxicology of bromophenol compounds, such as tribromophenol, which is widely produced and found ubiquitously in the environment. Understanding the environmental and health impacts of these compounds is crucial for assessing risks and developing safer alternatives (Koch & Sures, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO/c1-15(2)17-6-10-20(11-7-17)26-22(18-4-8-19(25)9-5-18)14-21-23(26)12-16(3)13-24(21)27/h4-11,14-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEWKRCUALVKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-methyl-1-(4-(methylethyl)phenyl)-5,6,7-trihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

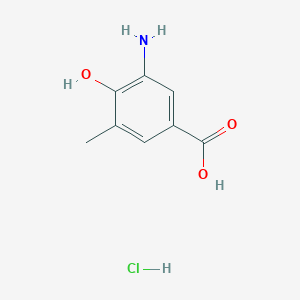

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)

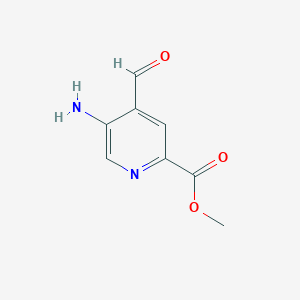
![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)
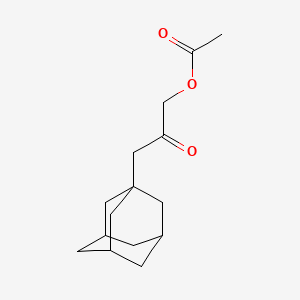


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)
